molecular formula C19H20N2O2 B2508965 1-[5-(2-hydroxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one CAS No. 868155-46-8

1-[5-(2-hydroxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one

Cat. No.: B2508965
CAS No.: 868155-46-8
M. Wt: 308.381
InChI Key: DCSUQDLPTVIXGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(2-Hydroxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one is a pyrazoline derivative characterized by a five-membered dihydropyrazole ring substituted with a 2-hydroxyphenyl group at position 5, a 4-methylphenyl group at position 3, and a propan-1-one moiety at position 1. The presence of the 2-hydroxyphenyl group introduces hydrogen-bonding capabilities, which may influence molecular packing in crystalline states and biological interactions .

Properties

IUPAC Name

1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-3-19(23)21-17(15-6-4-5-7-18(15)22)12-16(20-21)14-10-8-13(2)9-11-14/h4-11,17,22H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSUQDLPTVIXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)C)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2-hydroxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one typically involves the reaction of appropriate hydrazine derivatives with diketones or ketoesters. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[5-(2-hydroxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, a study evaluated its effectiveness in combination with established antibiotics like Ciprofloxacin and Ketoconazole. The results indicated synergistic effects against multidrug-resistant bacteria, suggesting that this compound could enhance the efficacy of existing treatments .

Table 1: Antimicrobial Efficacy Data

PathogenMIC (μg/mL)Combination with Antibiotic
Staphylococcus aureus0.22Ciprofloxacin
Escherichia coli0.25Ketoconazole
Pseudomonas aeruginosa0.30Ciprofloxacin

Anti-inflammatory Properties

In addition to its antimicrobial properties, the compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines, thus mitigating inflammatory responses in vitro. This suggests potential applications in treating conditions characterized by chronic inflammation .

Case Studies

Several case studies have documented the application of this compound in therapeutic settings:

Case Study 1: Synergistic Antimicrobial Effects
A clinical evaluation demonstrated that patients treated with a combination therapy involving this compound and standard antibiotics showed improved outcomes compared to those receiving antibiotics alone. The study noted a reduction in infection rates and shorter recovery times .

Case Study 2: Inhibition of Inflammatory Markers
In a controlled laboratory setting, cells treated with the compound exhibited significantly lower levels of inflammatory markers compared to untreated controls. This finding supports further investigation into its use as an adjunctive therapy for inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-[5-(2-hydroxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anti-inflammatory effects may result from the inhibition of pro-inflammatory cytokines and signaling pathways .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Position 3 Position 5 Position 1 m.p. (°C) Dihedral Angle (°)
Target Compound 4-Methylphenyl 2-Hydroxyphenyl Propan-1-one N/A N/A
Compound 4 () 4-Fluorophenyl Phenyl Propan-1-one 113–115 10.53 (A), 9.78 (B)
1-[5-(4-Bromophenyl)-...]butan-1-one () 4-Fluorophenyl 4-Bromophenyl Butan-1-one N/A N/A
1-[3-(4-Chlorophenyl)-...]ethanone () 4-Chlorophenyl 4-Methoxyphenyl Ethanone N/A 4.89

Crystallographic Data

Crystal structures of analogs reveal the impact of substituents on molecular conformation:

  • In compound 4 (), the dihedral angle between the pyrazole and 4-fluorophenyl rings is ~10°, indicating moderate planarity disruption .
  • Compounds with electron-withdrawing groups (e.g., 4-chlorophenyl in ) exhibit smaller dihedral angles (~4.89°), suggesting greater planarity due to stronger π-π interactions .
  • The hydroxyl group in the target compound may promote intermolecular hydrogen bonding, as seen in 1-{3-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone, where C–H···O bonds form 1D chains .

Biological Activity

1-[5-(2-hydroxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one, a pyrazoline derivative, has garnered attention for its diverse biological activities. This compound features a unique structural configuration that includes hydroxy and methyl phenyl substituents, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, anticancer properties, and its mechanisms of action.

Chemical Structure and Synthesis

The molecular formula of this compound is C18H18N2O2C_{18}H_{18}N_2O_2, with an approximate molecular weight of 298.35 g/mol. The synthesis typically involves the reaction of 2-hydroxyacetophenone with 2-methylphenylhydrazine under acidic conditions, leading to the formation of the pyrazoline ring through an intermediate hydrazone.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Table 1: Antimicrobial Activity Data

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.220.50
Staphylococcus epidermidis0.250.55

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies show it can inhibit the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated microglia cells . This suggests potential therapeutic applications in treating neuroinflammatory conditions.

Case Study: Neuroinflammation Model
In a model of lipopolysaccharide (LPS)-induced neuroinflammation, treatment with the compound resulted in a significant reduction in nitric oxide production and improved behavioral outcomes in mice subjected to neurotoxic stress .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays that demonstrate its ability to inhibit cell proliferation in cancer cell lines. Mechanistically, it may act by modulating specific signaling pathways involved in cell cycle regulation and apoptosis induction.

Table 2: Anticancer Activity Overview

Cancer Cell LineIC50 (μM)Mechanism of Action
MCF-7 (breast cancer)15Induction of apoptosis
HeLa (cervical cancer)12Cell cycle arrest

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological pathways. It may inhibit enzymes involved in inflammation and cancer progression by binding to their active sites or altering their conformational states . Furthermore, the presence of hydroxyl groups enhances its binding affinity to target proteins.

Q & A

Q. What are the optimal synthetic routes for preparing this pyrazoline derivative?

Methodological Answer: The synthesis typically involves a multi-step protocol:

Condensation : Reacting a substituted hydrazine with a β-ketoester or chalcone derivative under reflux conditions (e.g., ethanol, 60–80°C) to form the pyrazoline core.

Functionalization : Introducing substituents (e.g., 2-hydroxyphenyl, 4-methylphenyl) via nucleophilic substitution or coupling reactions.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

Q. Critical Parameters :

  • Temperature control : Excess heat can lead to side reactions (e.g., over-oxidation).
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for substitution steps.
  • Catalysts : Lewis acids like BF₃·Et₂O improve cyclization efficiency .

Q. How can spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Pyrazoline protons : Look for doublets (δ 3.1–4.0 ppm, diastereotopic H atoms) and a singlet for the ketone (δ 2.1–2.5 ppm).
    • Aromatic protons : Distinct splitting patterns for 2-hydroxyphenyl (δ 6.8–7.5 ppm) and 4-methylphenyl (δ 7.2–7.4 ppm).
  • IR Spectroscopy : Confirm hydroxyl (ν ~3200–3500 cm⁻¹) and ketone (ν ~1700 cm⁻¹) groups.
  • Mass Spectrometry (HR-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities?

Methodological Answer:

  • Crystallization : Grow crystals via slow evaporation (e.g., ethyl acetate/hexane).
  • Data Collection : Use a diffractometer (Cu-Kα radiation, λ = 1.54184 Å) at 100–173 K to minimize thermal motion artifacts.
  • Refinement :
    • Key parameters : Check bond angles (e.g., C–N–N ~108–114°) and torsion angles (e.g., dihydro-pyrazole ring puckering).
    • Disorder modeling : Apply restraints for overlapping atoms in the 4-methylphenyl group.

Q. Example Data :

ParameterValue (from analogous compounds)
Space groupP1 (triclinic)
a, b, c (Å)6.60, 10.12, 14.48
α, β, γ (°)98.4, 90.7, 75.8
R factor0.047

Q. What experimental strategies address contradictions in reported biological activities?

Methodological Answer:

  • Dose-Response Studies : Test across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Control Experiments :
    • Use known inhibitors (e.g., doxorubicin for antitumor assays) to validate assay sensitivity.
    • Include solvent controls (e.g., DMSO ≤0.1% v/v) to rule out cytotoxicity artifacts.
  • Mechanistic Profiling :
    • Combine enzymatic assays (e.g., COX-2 inhibition) with cell-based models (e.g., apoptosis via flow cytometry).
    • Cross-validate with molecular docking to correlate bioactivity with structural features (e.g., hydrogen bonding with the 2-hydroxyphenyl group) .

Q. How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace 4-methylphenyl with halogenated aryl groups).

Pharmacological Screening :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
  • Anticancer : MTT assay (IC₅₀ in MCF-7, HeLa cells).

Data Analysis :

  • QSAR Modeling : Use software (e.g., Schrödinger) to correlate logP, polar surface area, and bioactivity.
  • Statistical Validation : Apply ANOVA to confirm significance (p < 0.05) across triplicate experiments.

Q. Example Findings :

  • Hydrophobic substituents (e.g., 4-methylphenyl) enhance membrane permeability.
  • Hydroxyl group : Critical for antioxidant activity (e.g., DPPH radical scavenging) .

Q. What analytical methods resolve impurities in scaled-up synthesis?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (60:40) to separate byproducts.
  • LC-MS : Identify impurities via molecular weight (e.g., unreacted intermediates).
  • Process Optimization :
    • Continuous Flow Reactors : Improve mixing and reduce side reactions (e.g., dimerization).
    • In-line Monitoring : FTIR probes track reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.